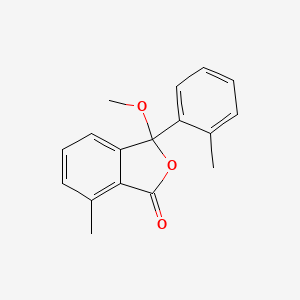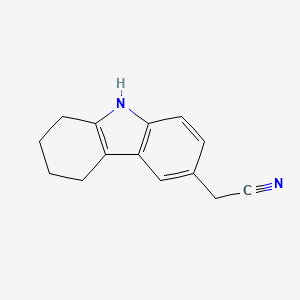
2-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of NSC 175271 involves synthetic routes that typically include the esterification of hydroxycinnamic acid derivatives. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
NSC 175271 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used to reduce NSC 175271.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used .
Applications De Recherche Scientifique
NSC 175271 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving hydroxycinnamic acid derivatives.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: NSC 175271 is used in the development of new materials and products due to its unique chemical properties
Mécanisme D'action
The mechanism of action of NSC 175271 involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating oxidative stress pathways and inhibiting certain enzymes involved in inflammatory processes. The molecular targets include various proteins and enzymes that play a role in these pathways .
Comparaison Avec Des Composés Similaires
NSC 175271 can be compared with other hydroxycinnamic acid derivatives, such as ferulic acid and caffeic acid. These compounds share similar chemical structures but differ in their specific functional groups and biological activities. NSC 175271 is unique due to its specific esterification pattern, which may contribute to its distinct biological properties .
Similar compounds include:
- Ferulic acid
- Caffeic acid
- Sinapic acid
Propriétés
Numéro CAS |
57411-92-4 |
|---|---|
Formule moléculaire |
C14H14N2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)acetonitrile |
InChI |
InChI=1S/C14H14N2/c15-8-7-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16-14/h5-6,9,16H,1-4,7H2 |
Clé InChI |
VGDFUNMBYWCUCB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[bis(ethylsulfanyl)methylideneamino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12794682.png)
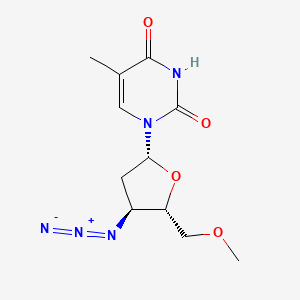


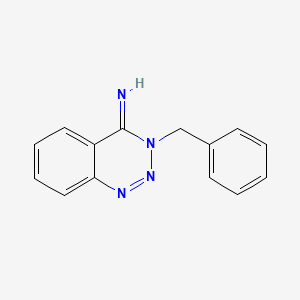



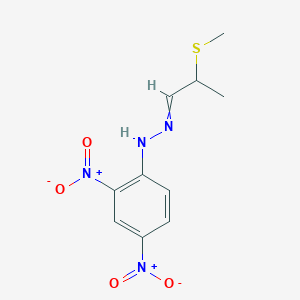
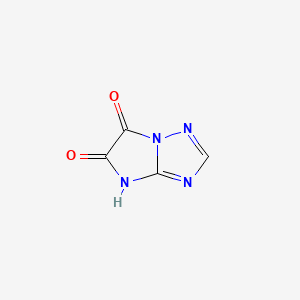
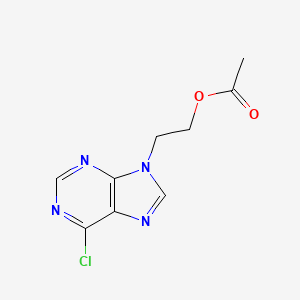
amino}benzoyl)amino]pentanedioic acid](/img/structure/B12794741.png)

